2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyridine, pyrazole, and pyrimidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with appropriate aldehydes and ketones, followed by cyclization reactions to form the pyrazole and pyrimidine rings . The reaction conditions often include the use of catalysts such as pyridine-2-carboxylic acid to facilitate the multi-component synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of bioproduct catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or pyridine groups using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenated compounds, such as bromoethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A precursor in the synthesis of the target compound.
Pyrazolo[3,4-b]quinolinones: Compounds with similar structural motifs and biological activities.
Thiazole derivatives: Compounds with comparable medicinal properties.
Uniqueness
2-(5-Amino-3-(pyridin-3-yl)-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural diversity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C13H12N6O |
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Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(5-amino-3-pyridin-3-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N6O/c1-8-5-12(20)17-13(16-8)19-11(14)6-10(18-19)9-3-2-4-15-7-9/h2-7H,14H2,1H3,(H,16,17,20) |
InChI Key |
OBUOZPGWFJWMJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CN=CC=C3)N |
Origin of Product |
United States |
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